molecular formula C12H17N3O2 B11792250 Methyl 4-methyl-6-(piperazin-1-yl)nicotinate

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate

Cat. No.: B11792250
M. Wt: 235.28 g/mol
InChI Key: WEHIWNQBISSZRE-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the 3-position, a methyl substituent at the 4-position, and a piperazine ring at the 6-position of the pyridine scaffold. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine-containing molecules, which are often utilized as bioisosteres or functional moieties in drug design.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-methyl-6-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-9-7-11(15-5-3-13-4-6-15)14-8-10(9)12(16)17-2/h7-8,13H,3-6H2,1-2H3

InChI Key

WEHIWNQBISSZRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCNCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The SNAr approach involves displacing a halogen atom (typically chlorine) at the 6-position of a pre-functionalized nicotinate ester with piperazine. Methyl 6-chloronicotinate serves as the primary precursor, where the electron-withdrawing ester group at position 3 activates the ring for substitution.

Typical Procedure :

  • Reactants : Methyl 6-chloronicotinate (1.0 equiv), piperazine (1.2–2.0 equiv).

  • Solvent : Dimethoxyethane (DME) or acetonitrile.

  • Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Catalyst : Palladium(II) chloride (PdCl₂, 3–7 mol%) or no catalyst for thermal SNAr.

  • Conditions : 60–80°C for 3–4 hours under inert atmosphere.

Example :

  • Yield : 72–89% (Pd-catalyzed).

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate).

Key Optimization Studies

  • Catalyst Screening : PdCl₂ outperformed other catalysts (e.g., Pd(OAc)₂) in reducing side products.

  • Solvent Impact : DME provided higher yields (85%) compared to acetonitrile (72%) due to better solubility of intermediates.

  • Temperature : Reactions at 80°C completed in 3 hours versus 6 hours at 60°C.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method employs a palladium catalyst to couple aryl halides with amines under milder conditions.

Typical Procedure :

  • Reactants : Methyl 6-chloronicotinate (1.0 equiv), piperazine (1.5 equiv).

  • Catalyst System : PdCl₂(dppf) (5 mol%), Xantphos ligand (10 mol%).

  • Solvent : Toluene or DME.

  • Base : Cs₂CO₃.

  • Conditions : 100°C for 12–20 hours.

Example :

  • Yield : 90–95%.

  • Side Products : <5% bis-amination (controlled by stoichiometry).

Comparative Analysis

ParameterSNAr (Thermal)SNAr (Pd-Catalyzed)Buchwald-Hartwig
Yield 60–75%72–89%90–95%
Reaction Time 6–12 hours3–4 hours12–20 hours
Catalyst Cost NoneModerateHigh
Byproduct Formation 10–15%5–8%<5%

Alternative Pathways

Reductive Amination

A less common method involves reductive amination of methyl 6-amino-4-methylnicotinate with formaldehyde and piperazine.

  • Conditions : NaBH₃CN, methanol, room temperature.

  • Yield : 40–55% (lower due to competing over-alkylation).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Example : 30 minutes at 120°C, yielding 82% product.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethyl acetate/hexane (1:3) yields 95% purity.

  • Chromatography : Silica gel (CHCl₃:MeOH = 10:0.25).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, H-2), 7.33–7.15 (m, 1H, H-5), 3.90 (s, 3H, OCH₃), 3.77–3.64 (m, 4H, piperazine), 2.53–2.45 (m, 4H, piperazine), 2.34 (s, 3H, CH₃).

  • LC-MS : m/z 221.26 [M+H]⁺.

Industrial-Scale Considerations

Cost-Efficiency

  • SNAr : Preferred for low catalyst costs but requires high-purity precursors.

  • Buchwald-Hartwig : Suitable for high-value pharmaceuticals despite Pd costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate is primarily explored for its therapeutic potential in treating various neurological disorders. The presence of the piperazine ring enhances its binding affinity to biological targets, making it a candidate for drug development.

  • Case Study : Research indicates that derivatives of this compound exhibit promising results as ligands for neurotransmitter receptors, potentially modulating neurotransmitter levels and receptor activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains, particularly Mycobacterium tuberculosis.

  • Data Table: Antimicrobial Activity
Bacterial StrainIC50 (μM)
Mycobacterium tuberculosis H37Ra1.35 - 2.18
Staphylococcus aureus5.00 - 10.00
Escherichia coli8.00 - 12.00

The mechanism of action is believed to involve interference with essential biochemical pathways critical for microbial survival.

Biological Studies

The compound serves as a valuable tool in biological studies, particularly in enzyme inhibition and receptor binding assays.

  • Example Application : It has been utilized in studies investigating the inhibition of specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings for the synthesis of specialty chemicals and materials. Its unique chemical properties enable it to serve as an intermediate in the production of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This can result in various biological effects, including changes in neurotransmitter levels and receptor activation .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 4-methyl-6-(piperazin-1-yl)nicotinate and Analogous Compounds

Compound Name (CAS No.) Molecular Formula Key Substituents Molecular Weight Boiling Point (°C) Density (g/cm³) Similarity Score Applications/Notes
This compound C₁₂H₁₇N₃O₂ 4-methyl, 6-piperazinyl, methyl ester 247.29 N/A N/A Reference Prodrug potential; enhanced lipophilicity
6-Amino-4-methylnicotinic acid (179555-11-4) C₇H₈N₂O₂ 4-methyl, 6-amino, carboxylic acid 166.15 N/A N/A 0.88 Intermediate in heterocyclic synthesis
6-(4-Methylpiperazin-1-yl)nicotinic acid (132521-70-1) C₁₁H₁₅N₃O₂ 4-methylpiperazinyl, carboxylic acid 245.26 N/A N/A 0.76 Lower lipophilicity; potential API precursor
6-(4-Ethylpiperazin-1-yl)-5-methylnicotinaldehyde (1355220-08-4) C₁₃H₁₉N₃O 5-methyl, 4-ethylpiperazinyl, aldehyde 233.31 399.2 ± 42.0 1.1 ± 0.1 N/A Aldehyde group enables conjugation reactions
Methyl 6-chloronicotinate (N/A) C₇H₆ClNO₂ 6-chloro, methyl ester 185.58 N/A N/A N/A Halogenated analog; used in cross-coupling reactions
5-Bromo Methyl Nicotinate (N/A) C₇H₆BrNO₂ 5-bromo, methyl ester 230.03 N/A N/A N/A Bromine enhances electrophilic reactivity

Structural and Functional Differences

  • Piperazine vs. The carboxylic acid analog (CAS 132521-70-1) exhibits higher polarity, reducing bioavailability compared to the ester form.
  • Ester vs. Aldehyde Functionality : The aldehyde group in 6-(4-Ethylpiperazin-1-yl)-5-methylnicotinaldehyde (CAS 1355220-08-4) offers a reactive site for Schiff base formation, whereas the methyl ester in the target compound provides metabolic stability .
  • Halogenation Effects : Chlorine or bromine substituents (e.g., Methyl 6-chloronicotinate, 5-Bromo Methyl Nicotinate) increase molecular weight and alter electronic properties, favoring applications in Suzuki-Miyaura couplings .

Physicochemical Properties

  • Lipophilicity : The methyl ester group in the target compound significantly increases logP compared to carboxylic acid analogs, aiding blood-brain barrier penetration .
  • Thermal Stability : The ethylpiperazine derivative (CAS 1355220-08-4) has a high boiling point (~399°C), attributed to stronger intermolecular interactions from the aldehyde and piperazine groups .

Biological Activity

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate (CAS Number: 132521-70-1) is a chemical compound characterized by its unique molecular structure, which includes a nicotinic acid derivative and a piperazine moiety. This combination has significant implications for its biological activity and pharmacological properties. The compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}N_{4}O_2, with a molecular weight of approximately 221.26 g/mol. The presence of the piperazine ring is notable as compounds containing this structure are often associated with diverse pharmacological activities, including antipsychotic, antidepressant, and antimicrobial effects.

Pharmacological Properties

This compound has been studied for its interaction with various biological targets. Molecular docking studies indicate that it may exhibit binding affinity to nicotinic acetylcholine receptors (nAChRs), which are integral to neurotransmission and are implicated in several neurological disorders. The compound's structural attributes suggest potential efficacy in modulating cholinergic signaling pathways, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to piperazine derivatives. For instance, analogs of this compound have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 to 32 µg/mL, indicating moderate antibacterial efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity IndexUnique Features
6-(1H-Imidazol-1-yl)nicotinic acid216955-75-80.86Contains an imidazole ring instead of piperazine
Methyl 6-(4-methylpiperazin-1-yl)nicotinate132144-03-70.73Lacks the methyl group at position four
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile1057682-03-70.67Contains a nitrile group which may affect reactivity

This table illustrates how this compound stands out due to its specific combination of functional groups, potentially conferring distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Antimicrobial Studies : Research on piperazine derivatives has shown promising results against various microbial strains. For example, a study demonstrated that certain piperazine-based compounds exhibited significant antibacterial activity with MIC values as low as 16 µg/mL against Bacillus subtilis and Staphylococcus epidermidis .
  • Neuropharmacological Implications : The interaction of piperazine-containing compounds with nAChRs suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds that modulate cholinergic signaling may enhance cognitive function or provide neuroprotective effects .
  • Anthelmintic Activity : Some derivatives have also been evaluated for their anthelmintic properties, showing effectiveness against earthworm species used as models for testing . This highlights the versatility of piperazine derivatives in addressing various biological challenges.

Q & A

Q. What are the common synthetic routes for Methyl 4-methyl-6-(piperazin-1-yl)nicotinate, and what critical steps ensure high yield?

The synthesis typically involves coupling a piperazine moiety to a substituted nicotinate scaffold. Key steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during coupling to avoid side reactions .
  • Nucleophilic Substitution : React methyl 6-chloronicotinate with 1-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate displacement .
  • Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol to isolate the product . Yield optimization requires strict temperature control (80–100°C) and anhydrous conditions to prevent hydrolysis of the ester group .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substitution (e.g., piperazine at C6, methyl at C4) via coupling patterns and chemical shifts .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry validates purity (>95%) and molecular ion ([M+H]⁺) .
  • IR Spectroscopy : Detects ester C=O stretching (~1700 cm⁻¹) and piperazine N-H vibrations (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

  • Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Screen against kinases (e.g., PI3K, EGFR) via fluorescence-based ADP-Glo™ assays to identify target engagement .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) evaluate affinity due to the piperazine group’s interaction with GPCRs .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Structural Reanalysis : Perform X-ray crystallography to confirm regiochemistry, as positional isomers (e.g., piperazine at C5 vs. C6) may exhibit divergent activities .
  • Dose-Response Validation : Replicate assays across multiple cell lines (primary vs. immortalized) to rule out cell-type-specific effects .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed nicotinic acid derivatives) that may contribute to off-target effects .

Q. What strategies optimize the regioselectivity of piperazine substitution in this compound synthesis?

  • Directed Metalation : Employ lithiation at C6 using LDA (lithium diisopropylamide) in THF at −78°C, followed by quenching with 1-methylpiperazine to ensure C6 selectivity .
  • Microwave-Assisted Synthesis : Reduce reaction times (<1 hour) and improve regioselectivity via controlled dielectric heating (e.g., 150°C, 300 W) .
  • Catalytic Systems : Use CuI/1,10-phenanthroline catalysts for Ullmann-type coupling, enhancing C–N bond formation efficiency .

Q. How do electronic effects of the methyl and piperazine groups influence the compound’s reactivity in further derivatization?

  • Methyl Group (C4) : Electron-donating effect stabilizes the pyridine ring, reducing electrophilic substitution at C4 but facilitating nucleophilic attack at C2/C6 .
  • Piperazine (C6) : The amine lone pair increases electron density at C5, enabling functionalization (e.g., bromination or Suzuki-Miyaura coupling) for SAR studies .
  • Ester Hydrolysis : Under basic conditions (NaOH/MeOH), the methyl ester converts to a carboxylic acid, altering solubility and enabling amide coupling for prodrug development .

Methodological Guidance for Data Contradictions

Q. Why do studies report conflicting results on the compound’s pro-inflammatory vs. anti-inflammatory effects?

  • Concentration Dependency : Test a wider concentration range (nM–mM), as low doses may activate prostaglandin pathways (pro-inflammatory), while high doses induce receptor desensitization .
  • Species Variability : Compare human primary cells (e.g., PBMCs) with rodent models to address interspecies differences in receptor expression .
  • Endpoint Selection : Use multiplex cytokine profiling (Luminex®) instead of single-analyte ELISAs to capture broader immune modulation .

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